(4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone
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Overview
Description
(4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone is a synthetic organic compound that features a bromopyridine moiety linked to a piperidine ring, which is further connected to a cyclohexyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One possible route could include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Piperidine Introduction: Formation of the piperidine ring and its attachment to the bromopyridine.
Methanone Bridge Formation: Connecting the piperidine ring to the cyclohexyl group via a methanone bridge.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or cyclohexyl moieties.
Reduction: Reduction reactions could target the methanone bridge or the bromopyridine ring.
Substitution: The bromine atom on the pyridine ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits biological activity against specific targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(4-(6-Chloropyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-(6-Fluoropyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This could make it particularly valuable in specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
[4-(6-bromopyridin-2-yl)piperidin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c18-16-8-4-7-15(19-16)13-9-11-20(12-10-13)17(21)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMJJZBVRJESBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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